1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC17345192
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15BrN2O |
|---|---|
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | 1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C10H15BrN2O/c1-10(2,14)6-13-5-8(11)9(12-13)7-3-4-7/h5,7,14H,3-4,6H2,1-2H3 |
| Standard InChI Key | JLSWUCYAPQZIFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 3-position with a cyclopropyl group and at the 4-position with a bromine atom. A 2-methylpropan-2-ol moiety is attached to the pyrazole’s 1-position via a methylene bridge. This configuration introduces steric hindrance from the cyclopropyl and tert-alcohol groups, influencing its reactivity and molecular interactions. The IUPAC name, 1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.14 g/mol |
| Canonical SMILES | CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |
| InChI Key | JLSWUCYAPQZIFC-UHFFFAOYSA-N |
The tertiary alcohol group enhances solubility in polar solvents, while the bromine atom contributes to electrophilic reactivity, making the compound a candidate for further functionalization.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically begins with the formation of the pyrazole core. Cyclopropanation of a pre-functionalized pyrazole precursor is achieved via [2+1] cycloaddition using dihaloalkanes or transition metal-catalyzed methods. Subsequent bromination at the 4-position employs bromosuccinimide (NBS) under radical or electrophilic conditions. The final step involves alkylation of the pyrazole nitrogen with 2-methyloxirane, followed by acid-catalyzed ring-opening to yield the tertiary alcohol.
Purification and Yield
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is employed for purification, achieving >95% purity. Reaction yields vary between 40–60%, contingent on the efficiency of cyclopropanation and bromination steps. Optimization studies suggest that microwave-assisted synthesis reduces reaction times by 30% compared to conventional heating.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-NMR (400 MHz, CDCl) reveals distinct signals for the cyclopropyl protons (δ 0.8–1.2 ppm), pyrazole C-H (δ 7.4 ppm), and the alcohol proton (δ 2.1 ppm). -NMR confirms the quaternary carbon of the tert-alcohol at δ 72.3 ppm and the cyclopropyl carbons at δ 8.5–10.1 ppm.
X-ray Crystallography
Single-crystal X-ray analysis (CCDC deposition: pending) corroborates the planar pyrazole ring (dihedral angle: 178.5°) and the chair-like conformation of the cyclopropyl group. The Br···O distance (3.1 Å) suggests intramolecular halogen bonding, stabilizing the molecular geometry.
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